molecular formula C10H19NO3S B6172523 tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate CAS No. 2694057-46-8

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No.: B6172523
CAS No.: 2694057-46-8
M. Wt: 233.3
InChI Key:
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Description

tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a tert-butyl ester and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the morpholine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding carboxylic acids.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound can be used as a precursor for the development of pharmaceuticals. Its morpholine ring is a common motif in many bioactive molecules, making it a valuable intermediate in drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular processes. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s bioavailability and interaction with lipid membranes.

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

Comparison: Compared to similar compounds, tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfanylmethyl group. This group imparts distinct reactivity and potential for redox chemistry, setting it apart from other morpholine derivatives that may only have hydroxymethyl or other substituents.

Properties

CAS No.

2694057-46-8

Molecular Formula

C10H19NO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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